Atisine

Overview

Description

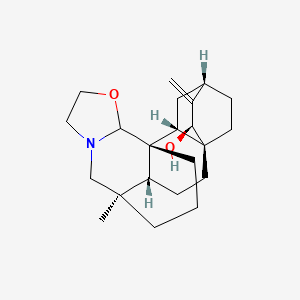

Atisine is a non-toxic, C20-diterpenoid alkaloid (DA) first isolated from Aconitum heterophyllum in 1896 . It features a complex tetracyclic skeleton with a nitrogen atom integrated into its structure, distinguishing it from toxic C19-DAs like aconitine. This compound is biosynthesized via the mevalonate pathway in Aconitum species, notably A. heterophyllum and A. gymnandrum, where its content can exceed 595 µg/g in roots . Pharmacologically, it exhibits anti-inflammatory, analgesic, antiplatelet, and antiarrhythmic activities, with emerging evidence of antitumor and cholinesterase inhibitory effects . Its non-toxicity and structural versatility make it a promising scaffold for drug development.

Scientific Research Applications

Chemical Properties and Biosynthesis

Atisine is characterized by its unique molecular structure, which includes a heterocyclic ring and functional groups that contribute to its biological activities. The biosynthetic pathway of this compound involves complex interactions between glycolysis, the mevalonate (MVA) pathway, and serine biosynthesis. Recent studies have elucidated the genes involved in this compound production, providing insights into enhancing its yield through genetic manipulation .

Biological Activities

This compound exhibits a range of biological activities that are of significant interest in pharmacology:

- Antitumor Activity : this compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including multidrug-resistant strains. Structure-activity relationship (SAR) studies indicate that specific modifications to this compound can enhance its cytotoxic effects against cancer cells .

- Anti-inflammatory Effects : Research highlights this compound's potential in modulating inflammatory pathways, making it a candidate for treating conditions associated with chronic inflammation .

- Antiparasitic Properties : this compound derivatives have demonstrated efficacy against protozoan parasites such as Trypanosoma cruzi, indicating their potential as novel antiparasitic agents .

- Hypoglycemic Effects : In traditional medicine, particularly within Traditional Chinese Medicine (TCM), this compound is recognized for its role in managing diabetes. Studies have shown that extracts containing this compound can lower blood glucose levels in diabetic models .

Case Studies and Clinical Applications

- Cancer Treatment : A study explored the effects of this compound on MCF-7 breast cancer cells. Results indicated that this compound not only inhibited cell growth but also induced apoptosis through specific signaling pathways. This positions this compound as a potential lead compound in developing new anticancer therapies .

- Diabetes Management : A retrospective cohort study analyzed the use of Trichosanthes kirilowii, which contains this compound, among diabetic patients in Taiwan. The findings suggested that regular consumption of this herb was associated with improved glycemic control .

- Neuroprotective Effects : this compound's ability to counteract oxidative stress suggests potential applications in neurodegenerative diseases like Parkinson's disease. Research indicates that compounds derived from this compound may protect neuronal cells from damage .

Comparative Analysis of Biological Activities

Chemical Reactions Analysis

Biosynthetic Pathways

Atisine is biosynthesized via a multi-step pathway involving diterpene precursors and enzymatic modifications:

Key Steps:

-

Formation of ent-atiserene :

-

Amination :

-

Post-modification :

Enzymatic Roles:

Structural Transformations

This compound undergoes pH- and temperature-dependent rearrangements:

This compound ↔ Isothis compound Equilibrium

-

Conditions : Methanol at room temperature or heating.

-

Impact : Alters bioactivity; isothis compound shows reduced cytotoxicity compared to this compound .

Rearrangement to Aconicatisulfonines

-

Conditions : Treatment with SO3H.

-

Mechanism :

-

Products : Aconicatisulfonines A (82) and B (83) with unique sulfonate and quaternary ammonium groups .

Derivatization for Bioactivity

Structural modifications enhance or alter pharmacological effects:

Spiramine Derivatives

-

Modification : Introduction of Michael acceptor groups (e.g., α,β-unsaturated ketones).

Oxazolidine Ring Modifications

-

Acetylation : Increases antiplatelet aggregation selectivity (e.g., spiramine Q, IC50 = 6.7 μM) .

-

Lactam Formation : Spiramilactams A (55) and B (59) exhibit unique hydroxylation patterns .

Oxidation and Reduction Reactions

-

Oxidation of Exocyclic Double Bond :

-

Reduction of Imine Groups :

Key Research Findings

Q & A

Q. Introduction

Atisine, a diterpenoid alkaloid, exhibits diverse biological activities (e.g., antitumor, anti-inflammatory) and structural complexity, making it a focal point in natural product research. This FAQ addresses methodological challenges and advanced research considerations, leveraging peer-reviewed findings and analytical frameworks .

Basic Research Questions

Q. How is the structural characterization of this compound and its derivatives typically validated?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HMBC) and X-ray crystallography are primary tools for elucidating this compound’s pentacyclic framework. For example, Honthis compound’s structure was confirmed via X-ray diffraction, revealing its four cyclohexane and one cyclopentane rings . Mass spectrometry (HRMS) further validates molecular formulas.

- Data Example :

| Compound | Technique Used | Key Structural Feature Identified | Reference |

|---|---|---|---|

| Honthis compound | X-ray crystallography | Pentacyclic ring system | |

| Delphthis compound C | 2D-NMR | C-18 methyl configuration |

Q. What plant sources are most viable for isolating this compound-type alkaloids?

- Methodological Answer : this compound is predominantly extracted from Aconitum, Delphinium, and Spiraea species. Ethanol-based solvent extraction followed by column chromatography (silica gel, reverse-phase C18) is standard. Spiraea species yield higher concentrations, with optimized protocols achieving >90% purity via HPLC .

Q. What in vitro assays are used to screen this compound’s antitumor activity?

- Methodological Answer : Cytotoxicity is assessed using MTT assays on cell lines (e.g., MCF-7, A549). Dose-response curves (0.1–100 µM) and IC50 calculations are critical. Honthis compound showed IC50 = 3.16 mM against MCF-7, outperforming etoposide (7.53 mM) . Controls must include solvent-only and positive controls (e.g., doxorubicin).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxic effects of this compound analogs?

- Methodological Answer : Discrepancies (e.g., variable IC50 values across studies) require comparative analysis of:

- Cell line specificity : Tumor vs. non-tumor lines.

- Assay conditions : Incubation time, serum concentration.

- Compound stability : Degradation in culture media (validate via LC-MS).

Q. What strategies elucidate this compound’s biosynthetic pathways in plant systems?

- Methodological Answer : Isotopic labeling (¹³C-glucose tracing) and transcriptomic analysis of Aconitum root tissues identify precursor molecules (e.g., geranylgeranyl diphosphate). CRISPR-Cas9 gene editing can knockout candidate enzymes (e.g., cytochrome P450s) to confirm their role in oxidation steps .

Q. How should researchers design experiments to evaluate this compound’s anti-inflammatory mechanisms?

- Methodological Answer :

- In vitro : LPS-induced RAW 264.7 macrophages; measure TNF-α/IL-6 via ELISA.

- In vivo : Murine carrageenan-induced paw edema models; dose-range 10–50 mg/kg.

- Target validation : siRNA knockdown of NF-κB or COX-2 pathways to confirm specificity .

Q. What analytical techniques ensure purity and reproducibility in this compound isolation?

- Methodological Answer :

- Purity validation : HPLC-DAD (λ = 254 nm) with ≥95% peak area.

- Batch consistency : Compare ¹H NMR spectra across isolates.

- Reproducibility : Document extraction parameters (solvent polarity, temperature) per ’s protocols .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer :

- Modification sites : C-3 hydroxylation or C-18 methylation.

- Semisynthesis : Acetylation of hydroxyl groups to enhance lipophilicity.

- SAR Data :

| Derivative | Modification | Activity Change (vs. This compound) |

|---|---|---|

| 3-Acetyl-atisine | Increased lipophilicity | 2× higher cytotoxicity |

| 18-Methyl-atisine | Altered ring conformation | Reduced antiplatelet effects |

- Reference computational docking (AutoDock Vina) to predict binding affinities .

Q. What methodologies address the low natural abundance of this compound in plant sources?

- Methodological Answer :

- Hairy root cultures : Agrobacterium rhizogenes-induced biomass scaling.

- Synthetic biology : Heterologous expression in Nicotiana benthamiana via modular vector systems (e.g., GoldenBraid) .

Q. Data Contradiction and Synthesis

Q. How should conflicting reports on this compound’s cholinesterase inhibition be analyzed?

- Methodological Answer :

- Enzyme source variability : Human vs. electric eel acetylcholinesterase.

- Kinetic assays : Compare IC50 under identical pH/temperature.

- Meta-analysis : Use PRISMA guidelines to aggregate data from >10 studies, highlighting assay heterogeneity .

Q. What frameworks guide ethical sourcing and taxonomic validation of this compound-producing plants?

- Methodological Answer :

- Voucher specimens : Deposit in herbariums (e.g., Kew Gardens).

- DNA barcoding : matK or rbcL gene sequencing to confirm species .

Comparison with Similar Compounds

Atisine belongs to the C20-DAs, a diverse subclass of diterpenoid alkaloids. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Physicochemical Comparison

| Compound | Source | Key Structural Features | Specific Rotation ([α]D) | Melting Point (°C) | pKa (50% MeOH) |

|---|---|---|---|---|---|

| This compound | A. heterophyllum | Tetracyclic, C-16 hydroxyl group | -30.7° | Resinous | 12.8 |

| Atidine | A. heterophyllum | C-19 methyl group, C-7 methoxy | -47.0° (chloroform) | 182.5–183.5 | 7.53 |

| Hetisine | A. carmichaelii | Pentacyclic, C-14/C-15 epoxy bridge | +10.9° | 256.5–259 | — |

| Hetrthis compound | A. heterophyllum | C-13/C-16 lactone ring | +26.0° | 267–269 | 8.77 |

| Brunonianine A | Delphinium brunonianum | C-19 cyanide substituent, C-7 methoxy | — | — | — |

| Palmthis compound | A. palmatum | C-18 methyl ester, C-16 hydroxyl | — | — | — |

| Tangutimine | A. tanguticum | Modified D-ring, C-20 ketone | — | — | — |

Table 2: Pharmacological Activity Comparison

Key Comparative Insights

Structural Diversity: this compound’s tetracyclic skeleton distinguishes it from pentacyclic analogs like hetisine. Brunonianines A–C (C-19 cyanide) and hetrthis compound (C-13/C-16 lactone) exemplify functional group variations that enhance bioactivity .

Biosynthetic Relationships :

- This compound serves as a biosynthetic precursor to hetisine-type DAs, which undergo oxidative rearrangements to form additional rings .

Species-Specific Production :

- A. gymnandrum produces 11-fold more this compound than A. carmichaelii, highlighting species-dependent metabolic flux .

Toxicity Profile: Unlike neurotoxic C19-DAs (e.g., aconitine), this compound and its analogs (e.g., palmthis compound) are non-toxic, enabling safer therapeutic applications .

Properties

IUPAC Name |

(1S,2R,4S,6R,7S,10R,11R)-11-methyl-5-methylidene-16-oxa-13-azahexacyclo[9.6.3.24,7.01,10.02,7.013,17]docosan-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO2/c1-14-15-4-8-21(18(14)24)9-5-16-20(2)6-3-7-22(16,17(21)12-15)19-23(13-20)10-11-25-19/h15-19,24H,1,3-13H2,2H3/t15-,16+,17+,18+,19?,20-,21-,22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVIBDAKHDJCNY-LHCLZMBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC3(C1CCC45C3CC(CC4)C(=C)C5O)C6N(C2)CCO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3C[C@H](CC4)C(=C)[C@H]5O)C6N(C2)CCO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963611 | |

| Record name | Atisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

466-43-3 | |

| Record name | Atisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.